

4-trans-Hydroxy glibenclamide-13C,d4 certificate of analysis

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Compound of Interest

Compound Name: 4-trans-Hydroxy glibenclamide-13C,d4

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Technical Guide: 4-trans-Hydroxy glibenclamide-13C,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **4-trans-Hydroxy glibenclamide-13C,d4**, a key isotopically labeled active metabolite of the antidiabetic drug glibenclamide. This document is intended to serve as a detailed reference, akin to a Certificate of Analysis, for laboratory use.

Compound Information

4-trans-Hydroxy glibenclamide-13C,d4 is a derivative of glibenclamide, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] The incorporation of stable isotopes (¹³C and deuterium) makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for its unambiguous detection and quantification.[1] It is primarily used as an internal standard in analytical methods such as HPLC, NMR, GC-MS, or LC-MS for the quantitative analysis of its non-labeled counterpart.[2]

Table 1: General Properties

Property	Specification
Chemical Name	5-chloro-N-[2-[4-[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-benzamide-13C,d4
Synonyms	4-trans-hydroxycyclohexyl Glyburide-13C,d4, 4-trans-hydroxy Glibenclamide-13C,d4
CAS Number	23155-00-2 (unlabeled)
Molecular Formula	C ₂₂ ¹³ CH ₂₄ d ₄ ClN ₃ O ₆ S
Molecular Weight	Approximately 515.02 g/mol [2]
Appearance	White crystalline powder[2]
Solubility	Soluble in DMSO and methanol[1][2]
Melting Point	163 - 164 °C[1][2]

Analytical Data

The following table summarizes the typical analytical results for a representative batch of **4-trans-Hydroxy glibenclamide-13C,d4**.

Table 2: Representative Analytical Results

Test	Method	Specification	Result
Purity	HPLC	≥97%	Conforms
Identity	¹ H-NMR	Conforms to structure	Conforms
Mass Identity	Mass Spectrometry	Conforms to isotopic labeling	Conforms

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of glibenclamide and its metabolites.[\[3\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Eclipse XDB C18 or equivalent (e.g., Waters Atlantis T3 C18, Phenomenex Gemini-NX C18).[\[3\]](#)
- Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, 20 mM, pH 4.0).[\[3\]](#)
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV at a specified wavelength (e.g., 230 nm).
- Injection Volume: 10 μ L.
- Procedure: A solution of the test article is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure and isotopic labeling of the compound.[\[1\]](#)

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or other suitable deuterated solvent.
- Procedure: A sample of the compound is dissolved in the deuterated solvent, and ^1H and ^{13}C NMR spectra are acquired. The resulting spectra are analyzed for chemical shifts, coupling

constants, and peak integrations to confirm the expected molecular structure and the positions of the isotopic labels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Quantification

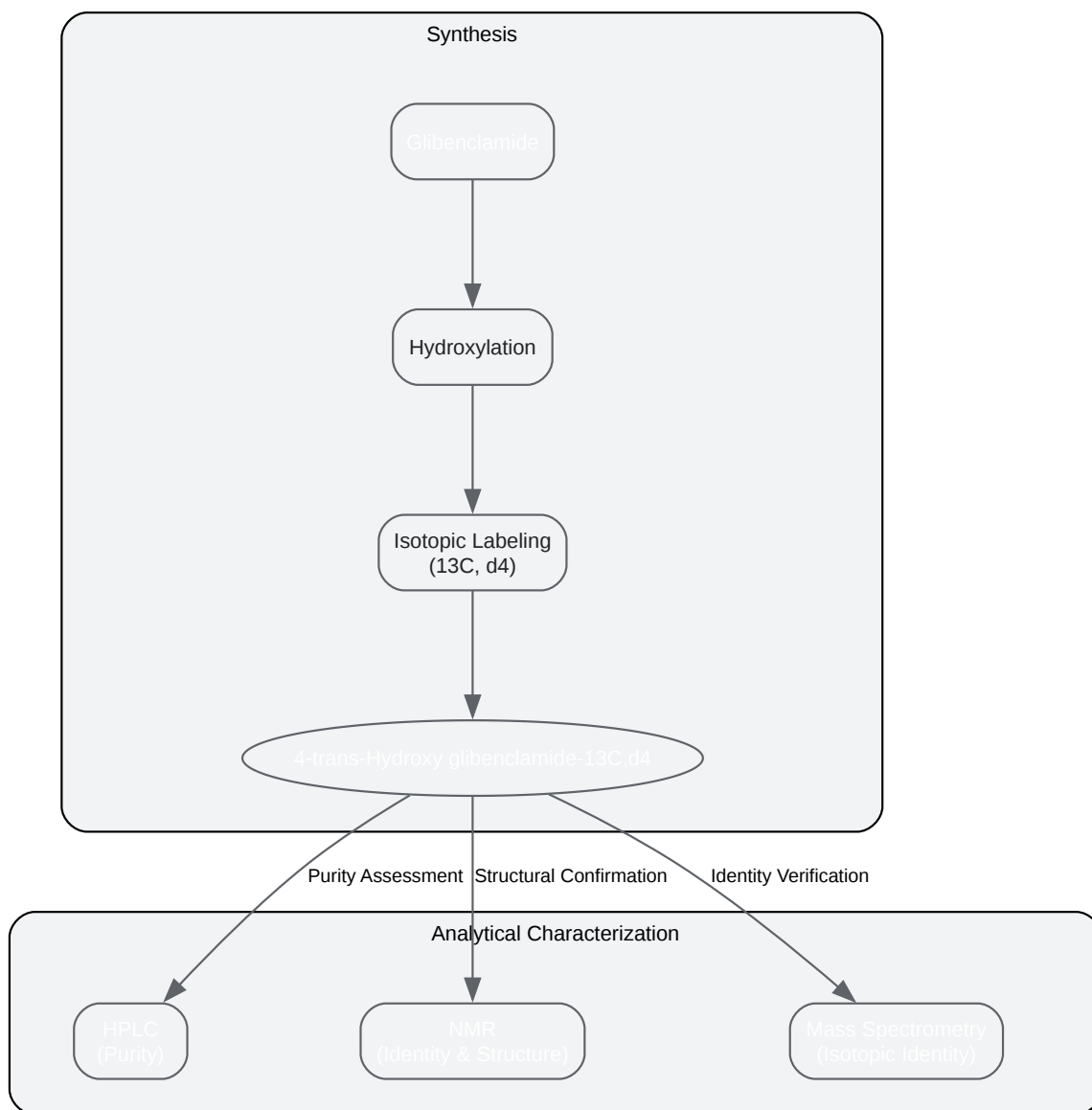
LC-MS/MS is a highly sensitive and specific method for confirming the identity and can be used for the quantification of **4-trans-Hydroxy glibenclamide-13C,d4**.^[1]

- Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC system.^[4]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.^[4]
- Chromatographic Conditions:
 - Column: Acquity UPLC® BEH C18 or equivalent.^[4]
 - Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).^[4]
 - Flow Rate: 150 µL/min.^[4]
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the labeled compound, confirming its identity and differentiating it from the unlabeled form.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of **4-trans-Hydroxy glibenclamide-13C,d4**.

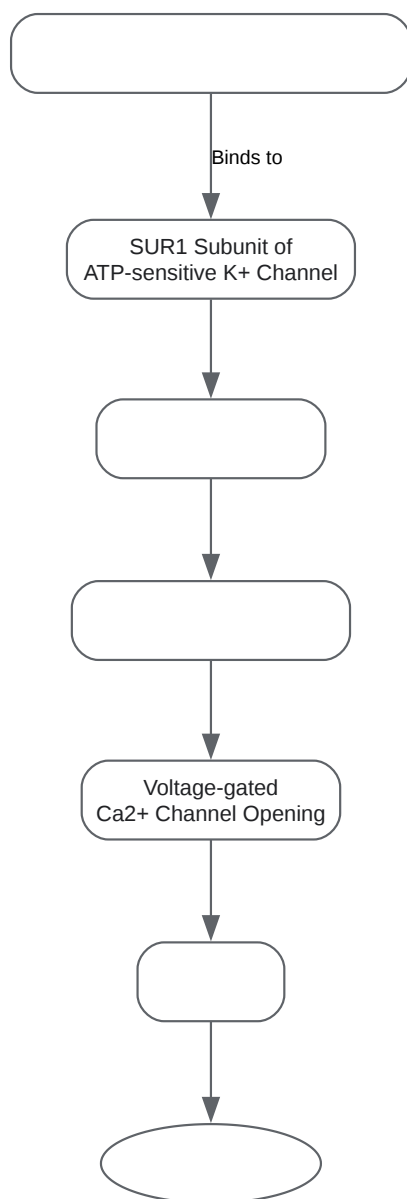


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Caption: Synthesis and analytical workflow for **4-trans-Hydroxy glibenclamide-13C,d4**.

Pharmacological Signaling Pathway

As an active metabolite of glibenclamide, this compound is involved in the stimulation of insulin secretion.



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Caption: Mechanism of action for insulin secretion by 4-trans-Hydroxy glibenclamide.

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